Enhanced Amide Rotational Barrier Due to Planar Pyrroline Conformation
The incorporation of 3,4-dehydroproline into a peptide backbone increases the energy barrier for cis-trans amide bond isomerization compared to native proline [1]. This is a direct consequence of the planar pyrroline ring, which alters the transition state geometry.
| Evidence Dimension | Amide Rotational Barrier |
|---|---|
| Target Compound Data | Increased rotational barrier |
| Comparator Or Baseline | Standard L-Proline residue |
| Quantified Difference | Increase in amide rotational barrier (ΔG‡) quantified; exact value depends on peptide context but is consistently higher |
| Conditions | In silico and experimental (NMR) analysis of model peptides; Beilstein J. Org. Chem. 2016, 12, 589-593 [1] |
Why This Matters
This property is critical for researchers engineering peptide stability or conformation, as it allows for the modulation of protein folding dynamics and can influence biological activity, making this compound a superior tool over standard proline for such investigations.
- [1] Kubyshkin, V., et al. cis-trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry 2016, 12, 589-593. DOI: 10.3762/bjoc.12.57 View Source
